molecular formula C16H15N3O3 B3009896 N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1094750-00-1

N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B3009896
CAS RN: 1094750-00-1
M. Wt: 297.314
InChI Key: MFMMNPRDQXIGAT-UHFFFAOYSA-N
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Description

The compound "N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as antimicrobial compounds. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have shown promising antibacterial properties against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves heterocyclization reactions. For example, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives is achieved by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Although the specific synthesis route for "N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as condensation reactions involving appropriate hydrazides and isocyanates or other suitable precursors.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups that influence the compound's properties and biological activity. For instance, the crystal structure of a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed a twisted conformation between the pyrazole and thiophene rings, as well as hydrogen bond interactions that extend through a 3D network . Such structural features are crucial for the biological activity and stability of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify the compound or to synthesize related structures. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions are often used to introduce new functional groups that can enhance the compound's pharmacological profile or to create new derivatives for further evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical properties, are influenced by their molecular structure. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Additionally, the electronic structure and solvent effects on structural parameters can be studied using computational methods like density functional theory (DFT), which provides insights into the electrophilic and nucleophilic regions of the molecular surface . These properties are essential for understanding the behavior of the compound in different environments and for predicting its reactivity.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide analogs, have been explored extensively. These compounds are synthesized through reactions involving various starting materials, such as aryl methyl ketones, and undergo processes like cyclocondensation with hydrazine hydrate. The structural elucidation of these compounds relies on analytical and spectroscopic techniques including IR, MS, 1H-NMR, and 13C-NMR, confirming their complex architectures and functional groups (Hassan, Hafez, & Osman, 2014; Milosevic et al., 2015).

Cytotoxicity and Antimicrobial Evaluation

Several studies have evaluated the cytotoxic and antimicrobial properties of pyrazole derivatives. These compounds have been screened for in vitro cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, showing promising results. Additionally, antimicrobial evaluations have demonstrated effectiveness against a range of bacterial and fungal strains, highlighting the potential therapeutic applications of these compounds (Altalbawy, 2013; Pitucha et al., 2011).

Molecular Docking and Dynamics

The design and biological activity of substituted pyrazole amide derivatives, including analogs of N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide, have been investigated through structure-guided optimization methods. Molecular docking and dynamics studies have been employed to predict the interaction of these compounds with biological targets, such as the EcR/USP receptor, providing insights into their potential as insecticidal agents (Deng et al., 2016).

Corrosion Protection

Research has also been conducted on the application of carbohydrazide-pyrazole compounds for corrosion protection. These studies have demonstrated the effectiveness of such compounds in inhibiting the corrosion of metals in acidic solutions, suggesting their utility in industrial applications (Paul, Yadav, & Obot, 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-15-7-3-2-6-12(15)13-9-14(19-18-13)16(20)17-10-11-5-4-8-22-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMMNPRDQXIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

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